

Satratoxin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Satratoxin H*

Cat. No.: *B1236176*

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Introduction

Satratoxin H is a potent trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*, a mold often found in water-damaged buildings. As a member of the macrocyclic trichothecene family, **Satratoxin H** is recognized for its significant cytotoxicity and has been implicated in various health issues associated with mold exposure. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of **Satratoxin H**, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, characterization, and the assessment of its biological effects are also presented to support further research and drug development efforts.

Chemical Structure and Properties

Satratoxin H possesses a complex macrocyclic structure characteristic of trichothecenes, featuring a 12,13-epoxy ring and a macrocyclic ester linkage. The definitive structure was elucidated through spectroscopic methods, primarily proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Chemical and Physical Properties of **Satratoxin H**

Property	Value	Reference
CAS Number	53126-64-0	[1][2][3][4]
Molecular Formula	C ₂₉ H ₃₆ O ₉	[2][3]
Molecular Weight	528.6 g/mol	[2][3]
IUPAC Name	(2'S,4E,9R,10E,12Z,16R,16aS,18R,19aR,23aR,25R)-6,7,16,16a,19a,22-hexahydro-25-hydroxy-9-[(1S)-1-hydroxyethyl]-16a,21-dimethyl-spiro[5,9:16,18-dimethano-1H,3H,23H-[1][5]trioxacyclooctadecino[3,4-d][1]benzopyran-17(18H),2'-oxirane]-3,14(9H)-dione	[2]
Solubility	Soluble in dichloromethane, DMSO, and ethanol. Almost completely insoluble in water.	[2][3]
Appearance	Crystalline solid	[2]
Storage Conditions	Store at -20°C, protected from light.	[4]

Table 2: ¹H and ¹³C NMR Spectral Data for **Satratoxin H** in CDCl₃

(Data sourced from Eppley et al., 1977, J. Org. Chem.)

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, multiplicity, J in Hz)
2	78.9	3.80 (d, 4.0)
3	41.5	2.95 (d, 4.0)
4	70.8	4.25 (d, 5.0)
5	139.6	5.60 (d, 5.0)
6	43.1	2.20 (m)
7	22.9	1.80 (m), 1.65 (m)
8	127.5	5.40 (t, 8.0)
9	134.5	-
10	118.2	5.85 (d, 11.0)
11	66.2	3.65 (d, 5.0)
12	65.1	-
13	47.3	3.05 (d, 3.5), 2.80 (d, 3.5)
14	7.8	0.80 (s)
15	6.5	1.75 (s)
16	20.1	1.25 (d, 7.0)
2'	165.8	-
3'	117.9	5.80 (d, 15.0)
4'	145.1	7.30 (dd, 15.0, 11.0)
5'	125.8	6.20 (t, 11.0)
6'	138.2	6.05 (dd, 11.0, 9.0)
7'	32.1	2.40 (m)
8'	30.2	2.10 (m)
9'	70.1	4.10 (m)

10'	68.2	4.00 (q, 7.0)
11'	20.5	1.20 (d, 7.0)
12'	75.3	4.40 (m)
13'	164.2	-

Experimental Protocols

Isolation and Purification of Satratoxin H from *Stachybotrys chartarum* Cultures

This protocol is based on methods described for the extraction and purification of mycotoxins from fungal cultures.

1. Fungal Culture:

- Inoculate *Stachybotrys chartarum* (genotype S) strains onto Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).[\[6\]](#)
- Incubate the cultures in the dark at 25°C for 15-21 days to allow for sufficient growth and toxin production.[\[6\]](#)

2. Extraction:

- From a mature culture plate, cut out three agar plugs (6 mm diameter).
- Place the agar plugs into a 2 mL screw-top vial.
- Add 1.0 mL of extraction solvent (ethyl acetate/dichloromethane/methanol, 3:2:1, v/v/v, containing 1% formic acid).
- Sonicate the vial for 60 minutes to facilitate the extraction of the mycotoxins.
- Centrifuge the vial to pellet the agar and cellular debris.
- Carefully transfer the supernatant to a clean vial.

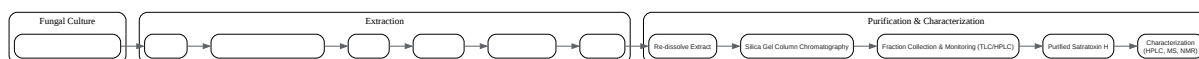
- Repeat the extraction process on the pellet to ensure complete recovery.
- Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

3. Purification:

- Re-dissolve the dried extract in a minimal amount of a suitable solvent for chromatography (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
- The purification is typically achieved using column chromatography on silica gel.
- The specific elution gradient will need to be optimized but generally involves a step-wise or gradient increase in polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing **Satratoxin H**.
- Combine the pure fractions and evaporate the solvent to yield purified **Satratoxin H**.

4. Characterization:

- Confirm the identity and purity of the isolated **Satratoxin H** using analytical techniques such as HPLC, mass spectrometry (MS), and NMR spectroscopy.



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Workflow for the Isolation and Characterization of **Satratoxin H**.

Cytotoxicity Assessment of Satratoxin H using MTT Assay

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of **Satratoxin H** on PC12 cells.

1. Cell Culture:

- Culture PC12 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Plating:

- Seed the PC12 cells into a 96-well plate at a density of 1×10^4 to 5×10^4 cells per well in 100 μ L of culture medium.
- Incubate the plate overnight to allow the cells to attach.

3. Treatment with **Satratoxin H**:

- Prepare a stock solution of **Satratoxin H** in DMSO.
- Make serial dilutions of **Satratoxin H** in culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **Satratoxin H**. Include a vehicle control (medium with DMSO) and a negative control (medium only).
- Incubate the plate for 24 to 72 hours.

4. MTT Assay:

- Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
- Add 10 μ L of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
- Add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

- Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Data Acquisition:

- Read the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay to measure intracellular ROS levels in PC12 cells treated with **Satratoxin H**.

1. Cell Culture and Plating:

- Follow steps 1 and 2 of the MTT assay protocol to culture and plate PC12 cells in a 96-well plate (a black plate with a clear bottom is recommended for fluorescence assays).

2. Treatment with **Satratoxin H**:

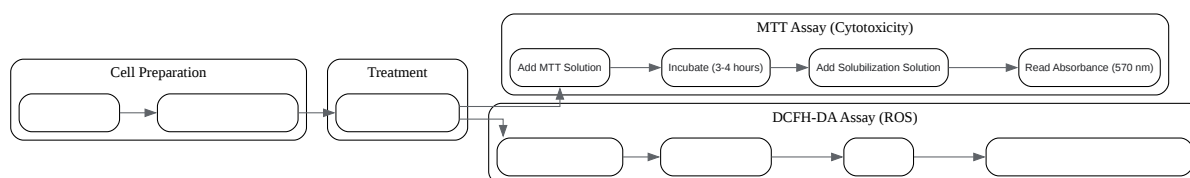
- Treat the cells with the desired concentrations of **Satratoxin H** as described in step 3 of the MTT assay protocol for a shorter duration, typically 1-6 hours.

3. DCFH-DA Staining:

- Prepare a 10 mM stock solution of DCFH-DA in DMSO.
- Immediately before use, dilute the stock solution in serum-free medium to a final working concentration of 10-20 μ M.
- Remove the medium from the wells and wash the cells once with warm PBS.
- Add 100 μ L of the DCFH-DA working solution to each well.
- Incubate the plate at 37°C for 30-45 minutes in the dark.

4. Data Acquisition:

- After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
- Add 100 μ L of PBS to each well.
- Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
- The fluorescence intensity is proportional to the level of intracellular ROS.



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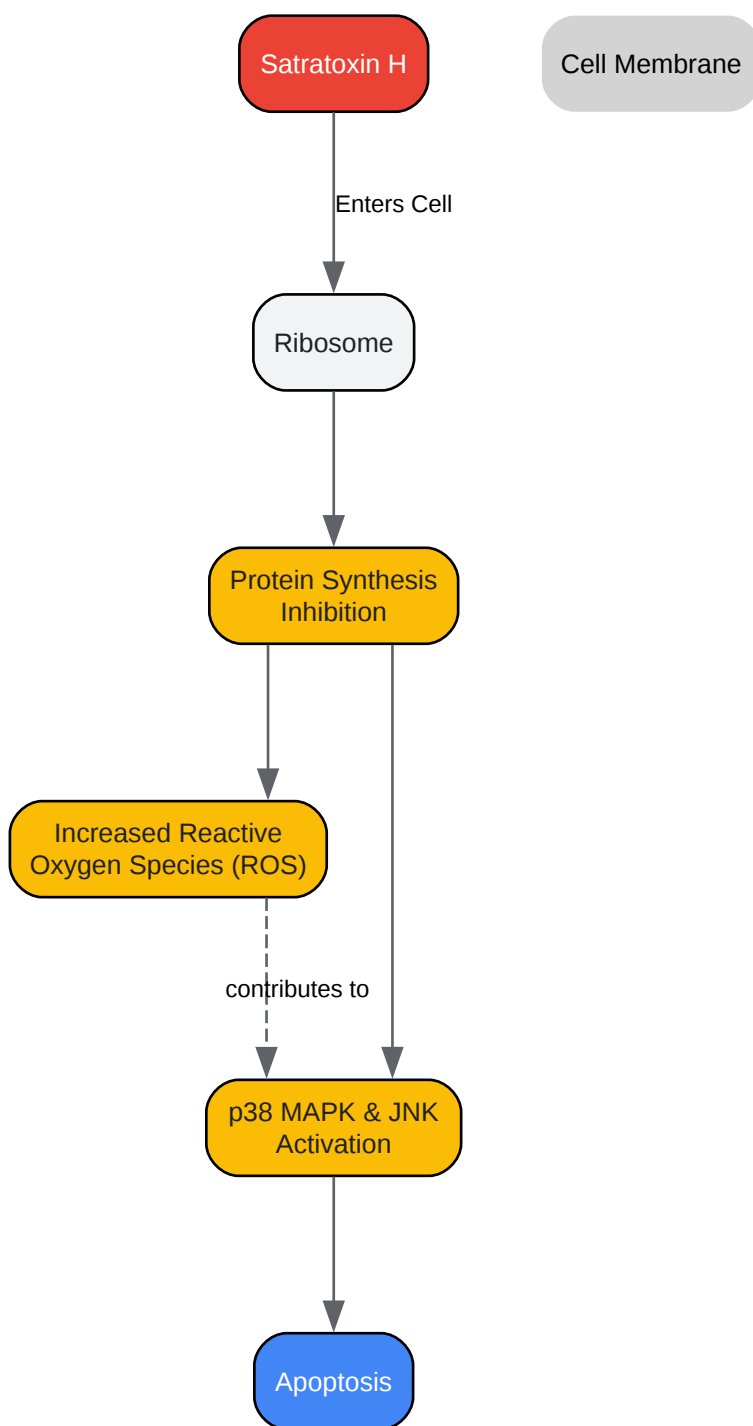
Workflow for Cytotoxicity and ROS Assays.

Biological Activity and Mechanism of Action

Satratoxin H exhibits potent cytotoxicity against a variety of cell lines.[2] Its primary mechanism of action is the inhibition of protein synthesis, a common feature of trichothecene mycotoxins. This inhibition is thought to trigger a ribotoxic stress response, leading to the activation of downstream signaling pathways that culminate in apoptosis, or programmed cell death.

Studies have shown that **Satratoxin H** induces apoptosis in PC12 cells, a cell line commonly used in neurobiological research.[1] This apoptotic process is associated with the generation of intracellular reactive oxygen species (ROS).[1] The increase in ROS contributes to cellular damage and further activates stress-related signaling cascades.

Key signaling molecules implicated in **Satratoxin H**-induced apoptosis are the mitogen-activated protein kinases (MAPKs), specifically p38 MAPK and c-Jun N-terminal kinase (JNK). [1] The activation of these kinases is a critical step in the apoptotic pathway triggered by this mycotoxin. The use of specific inhibitors for p38 MAPK (SB203580) and JNK (SP600125) has been shown to reduce **Satratoxin H**-induced cytotoxicity, confirming their role in the process.[1] Conversely, inhibition of the extracellular signal-regulated kinase (ERK) pathway did not show a similar protective effect.[1]



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Signaling Pathway of **Satratoxin H**-induced Apoptosis.

Conclusion

Satratoxin H is a biologically active mycotoxin with a well-defined chemical structure and significant cytotoxic properties. Its ability to inhibit protein synthesis and induce apoptosis through ROS generation and MAPK signaling makes it a molecule of interest for toxicological and pharmacological research. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the properties and effects of **Satratoxin H**, contributing to a better understanding of its role in human health and its potential applications or mitigation strategies in drug development.

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- To cite this document: BenchChem. [Satratoxin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236176#chemical-structure-and-properties-of-satratoxin-h>]

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